molecular formula C15H12N2O5 B5890541 4-(acetylamino)phenyl 4-nitrobenzoate

4-(acetylamino)phenyl 4-nitrobenzoate

Cat. No.: B5890541
M. Wt: 300.27 g/mol
InChI Key: FJCHJVHCAAKPMV-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, where the hydroxyl group of the acid is replaced by a 4-(acetylamino)phenoxy group. This compound features a nitro group at the para position of the benzoate moiety and an acetylamino substituent on the phenyl ring of the ester.

Key spectral characteristics include:

  • FTIR: Strong absorption bands for the nitro group (1520–1590 cm⁻¹), ester carbonyl (1680–1720 cm⁻¹), and acetylamino N–H stretches (3200–3350 cm⁻¹) .
  • NMR: The aromatic protons of the 4-nitrobenzoate and 4-(acetylamino)phenyl groups resonate between δ 7.7–8.0 ppm, while the acetyl methyl group appears at δ 2.0–2.1 ppm in $^1$H-NMR .

Properties

IUPAC Name

(4-acetamidophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-10(18)16-12-4-8-14(9-5-12)22-15(19)11-2-6-13(7-3-11)17(20)21/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCHJVHCAAKPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)phenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-(acetylamino)phenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or trifluoroacetic acid, to facilitate the ester bond formation .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using continuous-flow systems. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Commonly performed using hydrogen gas and a palladium catalyst.

    Substitution: Typically involves nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Reduction: Produces 4-(acetylamino)phenyl 4-aminobenzoate.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(acetylamino)phenyl 4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceuticals: Investigated for its potential use in drug development due to its structural features.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The acetylamino group can also participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Structural Analogues: 4-Nitrobenzoate Esters

Table 1: Comparison of 4-Nitrobenzoate Esters
Compound Molecular Formula Substituent Melting Point (°C) Key Spectral Features (FTIR/NMR)
4-(Acetylamino)phenyl 4-nitrobenzoate C${15}$H${12}$N$2$O$5$ 4-(Acetylamino)phenyl Not reported ν${\text{max}}$ 1672 (CONH), 1529 (NO$2$), δ 7.7–8.0 (Ar–H)
(4-Chlorophenyl) 4-nitrobenzoate C${13}$H$8$ClNO$_4$ 4-Chlorophenyl Not reported ν${\text{max}}$ 1158 (SO$2$NH), δ 7.8–7.9 (Ar–H)
Ethyl 4-nitrobenzoate C$9$H$9$NO$_4$ Ethyl 72–74 ν${\text{max}}$ 1720 (C=O), δ 1.4 (CH$3$), 4.4 (CH$_2$)

Key Observations :

  • Electron-withdrawing substituents (e.g., –NO$_2$, –Cl) enhance the electrophilicity of the ester carbonyl, influencing reactivity in nucleophilic acyl substitutions .

Sulfonamide and Amide Derivatives

Table 2: Sulfonamide/Antitubercular Analogues
Compound Molecular Formula Biological Activity Melting Point (°C)
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide C${15}$H${13}$BrN$4$O$4$S Antitubercular (MIC: 1.56 µg/mL) 205–206
N4-Acetylsulfacetamide C${10}$H${12}$N$2$O$5$S Antibacterial 248

Key Observations :

  • Sulfonamide derivatives with the 4-(acetylamino)phenyl group exhibit antimicrobial activity, likely due to sulfonamide’s inhibition of dihydropteroate synthase .
  • The target compound’s ester linkage may reduce biological activity compared to sulfonamides, as esters are generally less reactive in enzyme inhibition .

Nitrobenzoic Acid Derivatives

Table 3: Nitrobenzoic Acid-Based Compounds
Compound Molecular Formula Functional Groups Applications
4-Nitrobenzoic acid C$7$H$5$NO$_4$ –COOH, –NO$_2$ Synthetic intermediate
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate C${16}$H${13}$N$3$O$8$ –COOCH$3$, –NO$2$ Crystallography studies

Key Observations :

  • The esterification of 4-nitrobenzoic acid (as in the target compound) reduces acidity (pKa ~1.5 for the acid vs. ~7–8 for esters) .
  • Nitro group positioning (para vs. meta) affects electronic properties; para-substitution enhances resonance stabilization .

Acetylamino Phenyl Derivatives

Table 4: Acetylamino Phenyl-Containing Compounds
Compound Molecular Formula Key Features
N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide C${12}$H${14}$N$2$O$2$ Cyclopropane ring introduces steric hindrance
Benzamide, N-[4-(acetylamino)phenyl]-2-bromo C${15}$H${13}$BrN$2$O$2$ Bromine enhances halogen bonding

Key Observations :

  • The acetylamino group enhances thermal stability, as seen in higher melting points (~200–250°C) compared to non-acetylated analogues .
  • Substituents on the phenyl ring (e.g., bromine, cyclopropane) modulate lipophilicity and intermolecular interactions .

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